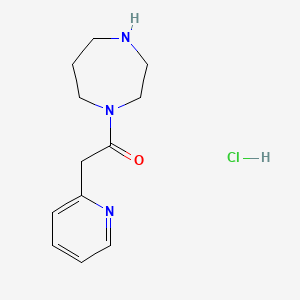

1-(1,4-Diazepan-1-yl)-2-(pyridin-2-yl)ethan-1-one hydrochloride

Beschreibung

CAS Registry Number and Alternative Designations

The compound is uniquely identified by its CAS Registry Number : 1211755-83-7 . Alternative designations include:

| Synonym | Source |

|---|---|

| 1-(1,4-Diazepan-1-yl)-2-(pyridin-2-yl)ethan-1-one hydrochloride | PubChem |

| 1211755-83-7 | ChemicalBook |

| AG019XSC | Angene Chemical |

These aliases are used interchangeably in chemical databases and commercial catalogs.

Molecular Formula and Weight Analysis

The molecular formula is C₁₂H₁₈ClN₃O , with a calculated molecular weight of 255.74 g/mol . The composition is broken down as follows:

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 12 | 12.01 | 144.12 |

| Hydrogen | 18 | 1.008 | 18.14 |

| Chlorine | 1 | 35.45 | 35.45 |

| Nitrogen | 3 | 14.01 | 42.03 |

| Oxygen | 1 | 16.00 | 16.00 |

| Total | - | - | 255.74 |

The exact mass, calculated using isotopic abundances, is 255.1093 Da .

Stereochemical Considerations and Isomerism

The compound lacks chiral centers due to the symmetric substitution pattern of the diazepane ring and the planar pyridine group. Consequently, no stereoisomers (e.g., enantiomers or diastereomers) are reported. However, the 1,4-diazepane ring exhibits conformational flexibility, adopting both chair-like and boat-like conformations in solution.

Key conformational features:

- Nitrogen lone pairs : The two nitrogen atoms in the diazepane ring enable hydrogen bonding and protonation.

- Ketone geometry : The ethan-1-one bridge restricts rotation, maintaining coplanarity with the pyridine ring.

No geometric (cis-trans) isomerism is observed, as the ketone and pyridine groups are rigidly oriented.

Eigenschaften

IUPAC Name |

1-(1,4-diazepan-1-yl)-2-pyridin-2-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.ClH/c16-12(10-11-4-1-2-6-14-11)15-8-3-5-13-7-9-15;/h1-2,4,6,13H,3,5,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAPXINLMXVNFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)CC2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(1,4-Diazepan-1-yl)-2-(pyridin-2-yl)ethan-1-one hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer and neuroprotective effects, while also summarizing relevant research findings and case studies.

- Molecular Formula : C12H18ClN3O

- Molecular Weight : 255.74 g/mol

- CAS Number : 1211755-83-7

- Purity : Typically ≥ 95% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance:

- A study demonstrated that derivatives of piperidine exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, surpassing the efficacy of the reference drug bleomycin. The mechanism involved apoptosis induction through specific molecular interactions .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | FaDu | 5.2 | Apoptosis induction |

| Bleomycin | FaDu | 8.7 | DNA damage |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease:

- Research indicates that compounds derived from piperidine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegeneration. Such inhibition is crucial for enhancing cholinergic transmission in the brain .

| Enzyme | Inhibition (%) at 10 µM |

|---|---|

| AChE | 85% |

| BuChE | 70% |

The biological activities of this compound may be attributed to its ability to interact with various molecular targets:

- Cholinesterase Inhibition : By inhibiting AChE and BuChE, it enhances acetylcholine levels, which is beneficial for cognitive function.

- Antioxidant Properties : Compounds with similar structures have shown antioxidant capabilities, which may protect neuronal cells from oxidative stress .

Case Studies

Several case studies have reported on the efficacy of related compounds in clinical settings:

- Study on Alzheimer’s Treatment : A clinical trial involving a piperidine derivative demonstrated improved cognitive function in patients with mild to moderate Alzheimer's disease after 12 weeks of treatment .

- Cancer Therapy Trials : Trials on piperidine-based compounds showed promising results in reducing tumor size in patients with specific types of cancers, indicating a potential pathway for future drug development .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Potential Therapeutic Uses:

- Anxiolytic Activity:

- Antidepressant Properties:

- Anticonvulsant Effects:

Case Studies

Case Study 1: Anxiolytic Effects

A study published in the Journal of Medicinal Chemistry explored the anxiolytic effects of various diazepan derivatives. The findings indicated that compounds with a pyridine moiety showed enhanced binding affinity to GABA_A receptors, suggesting a mechanism for their anxiolytic effects.

Case Study 2: Antidepressant Activity

Research conducted by the Institute of Pharmacology demonstrated that 1-(1,4-Diazepan-1-yl)-2-(pyridin-2-yl)ethan-1-one hydrochloride exhibited significant antidepressant-like activity in rodent models. The study highlighted the compound's ability to increase serotonin levels in the brain, providing a potential pathway for therapeutic development.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

*Estimated based on molecular formula C₁₂H₁₆ClN₃O.

Functional and Pharmacological Insights

- Target vs. Compound 23: The target’s shorter ethanone linker (vs. The absence of a 4-fluorophenyl group and oxime in the target may reduce σ2 receptor selectivity compared to Compound 23 .

- Cyclopentyl Analog : The discontinued status of this analog suggests challenges in synthesis or stability, highlighting the pyridin-2-yl group’s advantage in the target compound for synthetic scalability .

- Benzonitrile Analog: The nitrile group introduces polarity, which could limit CNS penetration compared to the target’s pyridine moiety, known for balanced lipophilicity and hydrogen-bonding capacity .

Vorbereitungsmethoden

Key steps include:

- Preparation of the diazepane core via cyclization or nucleophilic substitution.

- Functionalization of the pyridine ring through alkylation or acylation.

- Coupling of the two fragments through nucleophilic substitution or reductive amination.

- Introduction of the ethanone group via acylation or oxidation.

- Formation of the hydrochloride salt for enhanced stability and solubility.

Specific Preparation Methods

Synthesis via Nucleophilic Substitution and Cyclization

- Step 1: Synthesis of 1-(1,4-diazepan-1-yl)ethan-1-one precursor

- Step 2: Alkylation of pyridin-2-yl derivatives with the diazepane fragment

- Step 3: Oxidation or acylation to form the ethanone linkage

- Step 4: Salt formation with hydrochloric acid

In a study focusing on diazepane derivatives, the diazepane ring is often prepared via cyclization of appropriate diamines with dihaloalkanes, such as 1,4-dibromobutane, under basic conditions. The resulting diazepane is then functionalized with an ethanone group through acylation with acyl chlorides or via oxidation of corresponding alcohol intermediates.

1. Diazepane ring synthesis:

- React 1,4-diaminobutane with bromobutane derivatives in the presence of potassium carbonate in acetonitrile.

2. Ethanone introduction:

- Acylate the diazepane with acetyl chloride or acetic anhydride under reflux.

3. Coupling with pyridine:

- React the acylated diazepane with 2-pyridylboronic acid or via nucleophilic substitution using pyridine derivatives.

4. Salt formation:

- Dissolve the free base in ethanol, then bubble dry HCl gas to obtain the hydrochloride salt.

Microwave-Assisted Synthesis (MWAS)

Recent advances include microwave-assisted methods that significantly reduce reaction times and improve yields. For instance, the coupling of diazepane derivatives with pyridine-based electrophiles can be efficiently achieved under microwave irradiation in polar solvents like dimethylformamide (DMF) or acetonitrile, with potassium carbonate as base.

- Reduced reaction times (minutes vs hours)

- Improved yields

- Cleaner reaction profiles

Data Tables Summarizing Preparation Methods

| Method | Key Reagents | Solvent | Conditions | Yield / Remarks |

|---|---|---|---|---|

| Cyclization + Acylation | 1,4-diaminobutane, dihaloalkanes, acyl chlorides | Acetonitrile, ethanol | Reflux, basic conditions | Moderate to high yields |

| Nucleophilic Substitution | 2-Pyridyl derivatives, diazepane halides | DMF, acetonitrile | Microwave or reflux, base | Rapid, high yield |

| Microwave-Assisted Synthesis | Diazepane + pyridine derivatives + K2CO3 | DMF, toluene | MW irradiation, 100-150°C | Yields up to 85%, time reduced to minutes |

| Salt Formation | Free base + HCl gas | Ethanol, methanol | Room temperature, bubbling HCl | Quantitative formation of hydrochloride |

Notes on Optimization and Research Findings

- Reaction Conditions: Elevated temperatures and polar aprotic solvents like acetonitrile or DMF facilitate nucleophilic substitutions and cyclizations.

- Catalysts: Catalytic amounts of potassium iodide (KI) can enhance halogen exchange reactions.

- Purification: Flash chromatography on silica gel with DCM/MeOH or ethyl acetate gradients is standard for isolating pure intermediates.

- Salt Formation: Acidic treatment with gaseous HCl or HCl in ethanol ensures high purity of the hydrochloride salt, which is more stable and soluble.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(1,4-diazepan-1-yl)-2-(pyridin-2-yl)ethan-1-one hydrochloride in laboratory settings?

- Methodological Answer : Follow GHS-based safety measures, including:

- Skin/eye protection : Use nitrile gloves, chemical-resistant lab coats, and goggles .

- Ventilation : Work in a fume hood to avoid inhalation exposure; if exposed, move to fresh air and seek medical attention .

- First aid : For skin contact, rinse immediately with water; for ingestion, rinse mouth and consult a poison center .

Q. What is the synthetic route for this compound?

- Methodological Answer : A general approach involves:

- Coupling : Reacting 1,4-diazepane with 2-pyridylacetyl chloride in anhydrous dichloromethane under nitrogen.

- Quaternization : Treating the intermediate with HCl in ethanol to form the hydrochloride salt .

- Purification : Use silica gel column chromatography with gradients of ethyl acetate/petroleum ether .

Q. How should researchers characterize the purity of this compound?

- Methodological Answer : Employ:

- HPLC-MS : To confirm molecular weight and detect impurities.

- 1H/13C NMR : To verify structural integrity and assess diastereomeric purity .

- Elemental analysis : Validate stoichiometry (e.g., C, H, N, Cl content) .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

- Methodological Answer :

- Reaction monitoring : Use TLC or in-line IR spectroscopy to track intermediate formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve diazepane nucleophilicity .

- Catalysis : Explore phase-transfer catalysts to enhance reaction rates .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Cross-validation : Compare NMR data with computational simulations (DFT) .

- Crystallography : Grow single crystals for X-ray diffraction to confirm bond connectivity .

- Batch consistency : Standardize solvent removal (e.g., rotary evaporation under fixed vacuum) to avoid hydrate formation .

Q. How does the compound interact with biological macromolecules?

- Methodological Answer :

- Binding assays : Use surface plasmon resonance (SPR) or ITC to measure affinity for targets like GABA receptors .

- Molecular docking : Simulate interactions with pyridyl and diazepane moieties in receptor pockets .

Q. What experimental designs are suitable for studying its environmental fate?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.